molecular formula C20H18BrClN2O2 B5862134 2-(2-bromo-4-chlorophenoxy)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide

Cat. No.: B5862134
M. Wt: 433.7 g/mol
InChI Key: WAWBEPXRTJSVCC-OPOGQUBDSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-bromo-4-chlorophenoxy)acetohydrazide. The final step involves the condensation of this intermediate with (2E,3E,5E)-6-phenylhexa-3,5-dien-2-one under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The phenyl and hydrazide groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)acetohydrazide
  • 2-(4-bromo-2-chlorophenoxy)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(2-bromo-4-chlorophenoxy)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide is unique due to its extended conjugated system and the presence of multiple reactive sites

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrClN2O2/c1-15(7-5-6-10-16-8-3-2-4-9-16)23-24-20(25)14-26-19-12-11-17(22)13-18(19)21/h2-13H,14H2,1H3,(H,24,25)/b7-5+,10-6+,23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWBEPXRTJSVCC-OPOGQUBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Br)C=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)Br)/C=C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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